molecular formula C15H17NO2S B2661669 3-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-19-4

3-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2661669
CAS No.: 93523-19-4
M. Wt: 275.37
InChI Key: DKVGYCOOGZSUTR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone is a propanone derivative featuring a 4-ethoxyanilino group at the 3-position and a 2-thienyl group at the 1-position. Its molecular formula is C₁₆H₁₇NO₂S, with a molecular weight of 295.38 g/mol. The ethoxy group (–OCH₂CH₃) on the aniline ring contributes to its lipophilicity (predicted XLogP ≈ 3–4) and modulates electronic properties, while the thienyl moiety enhances aromatic interactions in biological systems .

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-18-13-7-5-12(6-8-13)16-10-9-14(17)15-4-3-11-19-15/h3-8,11,16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVGYCOOGZSUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93523-19-4
Record name 3-(4-ETHOXYANILINO)-1-(2-THIENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone, a compound featuring both thienyl and ethoxyaniline moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C15H17NO2S
  • Molecular Weight: 275.37 g/mol
  • IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.

  • Mechanism of Action:
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
    • It may inhibit key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.

In Vitro Studies

In vitro studies have shown that this compound can effectively reduce cell viability in:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)
  • Colon Cancer Cells (HT-29)

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Caspase activation
HT-2910.0MAPK/ERK inhibition

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on MCF-7 Cells :
    • Researchers observed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
    • Flow cytometry analysis confirmed increased annexin V positivity, suggesting early apoptotic events.
  • Animal Model Study :
    • In vivo studies using xenograft models demonstrated that treatment with the compound resulted in tumor size reduction compared to control groups.
    • Histological examination revealed increased apoptosis and reduced proliferation markers (Ki-67).

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects: Electron-donating groups (e.g., ethoxy) on the anilino ring enhance resonance stabilization, while electron-withdrawing groups (e.g., NO₂, Cl) increase electrophilicity .
  • Biological Activity : Thienyl-containing analogs show promise in targeting aromatic-driven interactions (e.g., kinase inhibition), whereas morpholine derivatives are more suited for solubility-dependent applications .

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